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Abstract
Diiron nonacarbonyl, Fe₂(CO)₉, is a pivotal organometallic compound with significant

applications in chemical synthesis. Its unique structure and bonding characteristics, departing

from simple classical models, have been a subject of extensive research. This guide provides

an in-depth analysis of the molecular architecture, the nature of the iron-iron interaction, and

the bonding within the carbonyl ligands. Detailed experimental protocols for its synthesis and

characterization by infrared, Raman, and Mössbauer spectroscopy are presented, alongside a

comprehensive summary of its key structural parameters.

Molecular Structure
Diiron nonacarbonyl adopts a D₃h symmetry in its idealized structure.[1][2] The molecule

consists of two iron atoms bridged by three carbonyl (CO) ligands. Each iron atom is also

coordinated to three terminal CO ligands.[1] This arrangement results in an overall structure

where the two Fe(CO)₃ units are linked by the three bridging carbonyls, with the iron atoms in a

formally zero oxidation state.

Elucidation of its structure has been challenging due to its insolubility in most common

solvents.[1][2][3] However, X-ray diffraction studies have provided a detailed picture of its solid-

state structure.[4][5]
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Visualization of the Molecular Structure
The following diagram illustrates the molecular structure of diiron nonacarbonyl.

Caption: Molecular structure of diiron nonacarbonyl.

Bonding in Diiron Nonacarbonyl
The bonding in diiron nonacarbonyl is more complex than a simple electron-counting model

might suggest. While early descriptions invoked a direct iron-iron bond to satisfy the 18-

electron rule for each metal center, theoretical and computational studies have challenged this

notion.

Modern computational analyses suggest that the direct Fe-Fe interaction is net anti-bonding.

An alternative bonding model proposes the presence of a three-center, two-electron bond

involving one of the bridging carbonyl ligands. In this model, two of the bridging carbonyls are

considered "ketonic," while the third participates in a delocalized Fe-C-Fe bond.

Quantitative Structural Data
The following table summarizes key bond lengths and angles for diiron nonacarbonyl as

determined by X-ray crystallography.
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Parameter Value Reference

Bond Lengths (Å)

Fe-Fe 2.523(1) [4]

Fe-C (terminal) 1.838(3) [4]

Fe-C (bridging) 2.016(3) [4]

C-O (terminal) 1.156(4) [4]

C-O (bridging) 1.176(5) [4]

Bond Angles (°)

C(terminal)-Fe-C(terminal) 96.1(1) [4]

Fe-C(bridging)-Fe 77.6(1) [4]

Fe-C-O (terminal) 177.1(3) [4]

Experimental Protocols
Synthesis of Diiron Nonacarbonyl
Diiron nonacarbonyl is synthesized in good yield by the photolysis of a solution of iron

pentacarbonyl (Fe(CO)₅) in glacial acetic acid.[1][6]

Reaction: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO

Materials:

Iron pentacarbonyl (Fe(CO)₅) - Caution: Highly toxic and volatile.

Glacial acetic acid

Photochemical reactor equipped with a UV lamp

Inert atmosphere (Nitrogen or Argon)

Standard glassware for filtration and washing
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Ethanol

Diethyl ether

Procedure:

Prepare a solution of iron pentacarbonyl in glacial acetic acid in the photochemical reactor.

The concentration should be carefully chosen to allow for efficient light penetration.

Purge the reactor with an inert gas (N₂ or Ar) to remove all oxygen.

Irradiate the solution with a UV lamp at room temperature. The reaction progress can be

monitored by the precipitation of the orange, crystalline product.

Continue the irradiation until a sufficient amount of product has formed.

Once the reaction is complete, extinguish the lamp and allow the solid to settle.

Under an inert atmosphere, filter the reaction mixture to isolate the solid diiron nonacarbonyl.

Wash the collected solid sequentially with ethanol and diethyl ether to remove any unreacted

iron pentacarbonyl and acetic acid.[7]

Dry the product under a stream of inert gas.

Purification: For higher purity, diiron nonacarbonyl can be sublimed at 35°C under high

vacuum.[7]

Safety Precautions: Iron pentacarbonyl is extremely toxic and should be handled in a well-

ventilated fume hood with appropriate personal protective equipment. Diiron nonacarbonyl is

air-sensitive and can be pyrophoric, especially in large quantities.[7] It should be stored under

an inert atmosphere at 2-8°C.[8]

Characterization
Sample Preparation: Due to its insolubility, the IR spectrum of solid diiron nonacarbonyl is

typically recorded using an Attenuated Total Reflectance (ATR) accessory or by preparing a
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pellet. For the pellet method, a small amount of the sample is mixed with a transparent matrix

like potassium bromide (KBr) or polyethylene and pressed into a thin disk.

Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Typical parameters include:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32-64

Expected Spectrum: The IR spectrum is characterized by strong absorption bands in the

carbonyl stretching region (2100-1800 cm⁻¹). The terminal CO ligands typically show sharp

bands at higher frequencies (around 2080 and 2034 cm⁻¹), while the bridging CO ligands

exhibit a broad band at a lower frequency (around 1828 cm⁻¹).

Sample Preparation: A small amount of the solid sample is placed in a capillary tube or on a

microscope slide for analysis.

Instrumentation and Parameters: A Raman spectrometer equipped with a laser excitation

source is used. Typical parameters include:

Excitation Wavelength: 532 nm or 785 nm

Laser Power: Kept low to avoid sample decomposition

Spectral Range: 3500-100 cm⁻¹

Resolution: 2-4 cm⁻¹

Expected Spectrum: The Raman spectrum provides complementary information to the IR

spectrum. The Fe-Fe stretching vibration, if present, is expected to be Raman active and has

been assigned to bands in the low-frequency region.

Experimental Setup: Mössbauer spectroscopy of ⁵⁷Fe-containing samples provides detailed

information about the electronic environment of the iron nuclei. The setup consists of a

radioactive source (typically ⁵⁷Co in a rhodium matrix) that emits gamma rays, a velocity
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transducer to modulate the energy of the gamma rays via the Doppler effect, a sample holder,

and a gamma-ray detector.[9][10][11]

Procedure:

The solid diiron nonacarbonyl sample is placed in the sample holder and cooled to low

temperatures (e.g., liquid nitrogen or helium temperatures) to increase the recoilless fraction.

The ⁵⁷Co source is moved at varying velocities, and the transmission of gamma rays through

the sample is measured as a function of this velocity.

The resulting Mössbauer spectrum is a plot of gamma-ray counts versus velocity.

Data Analysis: The spectrum of diiron nonacarbonyl at low temperatures typically shows a

single quadrupole doublet, which is consistent with the two iron atoms being in equivalent

chemical environments, as expected for its D₃h symmetric structure.[1] The isomer shift and

quadrupole splitting parameters provide insights into the oxidation state and the symmetry of

the electric field gradient at the iron nucleus.

Logical Workflow for Characterization
The following diagram outlines the logical workflow for the synthesis and characterization of

diiron nonacarbonyl.
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Caption: Synthesis and characterization workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12055905?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

